molecular formula C25H26O4 B10780722 4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid

4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid

Cat. No.: B10780722
M. Wt: 390.5 g/mol
InChI Key: KYNQTYUMPBFDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid is an organic compound with a complex structure that includes methoxy, phenylpentoxy, and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid typically involves multiple steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with arylboronic acids.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

4-[4-methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid

InChI

InChI=1S/C25H26O4/c1-28-23-16-15-22(20-11-13-21(14-12-20)25(26)27)18-24(23)29-17-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,11-16,18H,3,6-7,10,17H2,1H3,(H,26,27)

InChI Key

KYNQTYUMPBFDFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)OCCCCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.